An In-depth Technical Guide to 3-Chloro-5-(pentafluorosulfur)benzoic acid: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-5-(pentafluorosulfur)benzoic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Medicinal Chemistry
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can overcome the challenges of drug resistance, metabolic instability, and off-target toxicity. In this pursuit, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, earning the moniker of a "super-trifluoromethyl" group.[1] Its unique combination of physicochemical properties, including high thermal and chemical stability, profound electronegativity, and significant lipophilicity, makes it a highly attractive substituent for modulating the biological activity and pharmacokinetic profiles of therapeutic candidates.[1][2]
This technical guide provides a comprehensive overview of 3-Chloro-5-(pentafluorosulfur)benzoic acid, a key building block that marries the advantageous properties of the SF₅ group with the versatile reactivity of a substituted benzoic acid. This molecule serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Core Compound Identification
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Chemical Name: 3-Chloro-5-(pentafluorosulfur)benzoic acid
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CAS Numbers: 1211589-32-0, 1448317-67-6
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Molecular Formula: C₇H₄ClF₅O₂S
Physicochemical and Toxicological Profile
Precise experimental data for 3-Chloro-5-(pentafluorosulfur)benzoic acid is not extensively available in the public domain. However, by examining structurally related analogs, we can infer a likely profile for this compound. The following table summarizes these estimated properties and potential hazards, drawing comparisons with related benzoic acid derivatives.
| Property | 3-Chloro-5-(pentafluorosulfur)benzoic acid (Predicted) | 3-Chlorobenzoic acid (Reference) | 2-Chloro-5-(fluorosulfonyl)benzoic acid (Reference) | 3-Chloro-5-fluorobenzoic acid (Reference) |
| Molecular Weight | 282.62 g/mol | 156.57 g/mol | Not specified | >95% Purity[3] |
| Physical Form | Likely a solid at room temperature | Solid | Solid | Solid[3] |
| Melting Point | Not available | 128-130 °C | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Expected to have good solubility in organic solvents | Soluble in organic solvents | Not specified | Not specified |
| Hazard Statements | Likely to cause skin and eye irritation. May be harmful if swallowed. | H315: Causes skin irritation. H319: Causes serious eye irritation. | May cause respiratory irritation.[4] | Causes serious eye irritation.[3] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | P264, P280, P302+P352, P305+P351+P338 | P261, P271, P280, P304+P340, P305+P351+P338[4] | P264, P280, P302+P352, P305+P351+P338[3] |
Note: The data for 3-Chloro-5-(pentafluorosulfur)benzoic acid is inferred and should be treated with caution. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.
The Strategic Advantage of the Pentafluorosulfanyl Group in Drug Design
The SF₅ group's utility in drug discovery stems from its distinct electronic and steric properties. Its strong electron-withdrawing nature can significantly alter the pKa of the benzoic acid moiety, influencing its binding affinity to biological targets. Furthermore, the chemical robustness of the SF₅ group can enhance the metabolic stability of a drug candidate, prolonging its half-life in the body.[5]
Caption: Physicochemical properties of the SF₅ group and their impact on drug design.
Proposed Synthetic Workflow
Step-by-Step Methodology:
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Bromination of a Suitable Precursor: The synthesis could commence with the bromination of a commercially available substituted aniline or a related aromatic compound to introduce a bromine atom at a key position for subsequent functionalization.
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Chlorination: Following bromination, a chlorination step would introduce the chloro-substituent at the desired position on the aromatic ring.
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Diazotization and Removal of the Amino Group: The amino group can be converted to a diazonium salt, which is then removed, for instance, by treatment with hypophosphorous acid.
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Formation of a Grignard Reagent: The bromo- and chloro-substituted aromatic intermediate would then be reacted with magnesium to form a Grignard reagent.
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Carboxylation: The final step would involve the carboxylation of the Grignard reagent using carbon dioxide (dry ice) to yield the desired 3-Chloro-5-(pentafluorosulfur)benzoic acid.
This proposed synthesis is inspired by methodologies described in patents for the synthesis of similarly substituted aromatic compounds.[6]
Caption: Proposed multi-step synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
Benzoic acid and its derivatives have a long and successful history in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of drugs.[7] The introduction of the SF₅ group is a modern strategy to enhance the therapeutic potential of these established pharmacophores.
While specific applications of 3-Chloro-5-(pentafluorosulfur)benzoic acid are not yet widely reported in peer-reviewed literature, its structural features suggest its potential as a valuable building block in several therapeutic areas:
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Oncology: Many anticancer agents incorporate halogenated aromatic rings. The unique electronic properties of the SF₅ group could be leveraged to design novel kinase inhibitors or other targeted therapies.
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Infectious Diseases: The development of new antibacterial and antiviral agents is a critical area of research. The lipophilicity imparted by the SF₅ group could enhance the ability of drugs to penetrate bacterial cell walls or viral envelopes.
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Neuroscience: The blood-brain barrier is a significant obstacle in the development of drugs for central nervous system disorders. The modulated lipophilicity of SF₅-containing compounds could improve their ability to cross this barrier.
The general synthetic utility of substituted benzoic acids in creating diverse chemical libraries for high-throughput screening makes 3-Chloro-5-(pentafluorosulfur)benzoic acid a compound of high interest for lead discovery and optimization programs.
Conclusion and Future Perspectives
3-Chloro-5-(pentafluorosulfur)benzoic acid represents a confluence of established and emerging strategies in medicinal chemistry. The reliability of the benzoic acid scaffold, combined with the unique and advantageous properties of the pentafluorosulfanyl group, positions this molecule as a valuable tool for the synthesis of next-generation therapeutics. As synthetic methodologies for aryl-SF₅ compounds become more refined and accessible, we can anticipate the increased utilization of building blocks like 3-Chloro-5-(pentafluorosulfur)benzoic acid in the discovery and development of novel drugs to address unmet medical needs. The continued exploration of the "super-trifluoromethyl" properties of the SF₅ group promises to unlock new avenues in the design of more effective and safer medicines.
References
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Thieme Chemistry. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. [Link]
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ResearchGate. Practical methods for the synthesis of arylsulfur pentafluorides. [Link]
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PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]
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Beilstein Journals. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]
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ResearchGate. Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. [Link]
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National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]
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ResearchGate. Recent advances in the chemistry and the application of SF5-compounds. [Link]
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Thermo Fisher Scientific. Certificate of analysis - 2-(4-Chloro-3-nitrobenzoyl)benzoic acid. [Link]
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Google Patents. United States Patent Office - 4-Substituted amino-5-sulfamoylbenzoic acid derivatives. [Link]
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Thermo Fisher Scientific. Certificate of analysis - Benzoic acid, 99%. [Link]
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ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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